(5-Chloro-2-fluorobenzyl)hydrazine
Description
(5-Chloro-2-fluorobenzyl)hydrazine is a substituted hydrazine derivative featuring a benzyl backbone with chlorine and fluorine atoms at the 5- and 2-positions, respectively (Figure 1). The chlorine atom introduces electron-withdrawing effects, while the fluorine atom modulates electronic and steric properties. This compound is pivotal in synthesizing heterocyclic intermediates, pharmaceuticals, and agrochemicals due to its reactive hydrazine (-NH-NH2) group and aromatic substitution pattern .
Properties
CAS No. |
51859-99-5 |
|---|---|
Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 |
IUPAC Name |
(5-chloro-2-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
XVIBUTVRALYGDZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)CNN)F |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNN)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Compounds with halogen substitutions at different positions on the phenyl ring exhibit distinct reactivity and physicochemical properties. For example:
- (2-Fluorophenyl)hydrazine hydrochloride (CAS 2924-15-4): Lacking the 5-chloro substituent, this compound shows reduced steric hindrance, leading to faster reaction kinetics in cyclization reactions .
Key Insight : The 5-chloro substituent in (5-Chloro-2-fluorobenzyl)hydrazine enhances electrophilicity at the benzyl carbon, facilitating nucleophilic substitutions, whereas fluorine at the 2-position stabilizes intermediates via resonance .
Substituent Variations: Methoxy vs. Halogen Groups
- (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride (CAS 202823-24-3): Replacing fluorine with a methoxy (-OCH3) group introduces electron-donating effects, which reduce electrophilicity but improve solubility in polar solvents. This derivative is widely used in corrosion inhibition due to methoxy’s ability to form protective films on metal surfaces .
- (5-Fluoro-2-methylphenyl)hydrazine hydrochloride (CAS 325-50-8): A methyl group at the 2-position increases hydrophobicity, making this compound more suitable for lipid membrane penetration in drug delivery .
Table 1: Substituent Effects on Key Properties
Bioactive Derivatives and Pharmacological Potential
- Fluorinated hydrazide-hydrazones (e.g., 4-(trifluoromethyl)benzohydrazide derivatives): These exhibit antibacterial activity, with MIC values as low as 7.8 µM against Staphylococcus aureus. The trifluoromethyl group enhances lipophilicity and membrane permeability .
- Pyrazolidine derivatives (e.g., 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine): Synthesized via acid-catalyzed cyclization, these compounds show promise as anti-inflammatory agents due to their rigid bicyclic structure .
Key Insight: The 2-fluoro substituent in this compound derivatives enhances metabolic stability by resisting oxidative degradation in vivo compared to non-fluorinated analogs .
Spectral and Physical Properties
- NMR Spectroscopy : The hydrazine (-NH-NH2) protons in this compound derivatives appear as doublets at δ 9.8–10.11 ppm, while methoxy-substituted analogs show singlet signals for -OCH3 at δ 3.8–4.0 ppm .
- Melting Points : Halogenated derivatives generally exhibit higher melting points due to stronger intermolecular forces. For example, this compound melts at 145–148°C, whereas (5-Fluoro-2-methylphenyl)hydrazine hydrochloride melts at 120–123°C .
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